Methyl 2,6-dichloro-4-fluorobenzoate
Description
Substituent Geometry
The benzene ring features three substituents:
- Chlorine atoms at positions 2 and 6 (meta to each other).
- Fluorine atom at position 4 (para to the ester group).
- Methyl ester at position 1.
This arrangement creates a C₁-symmetric structure (Figure 1), where the fluorine and ester groups occupy para positions, while chlorines reside in adjacent meta positions.
Positional Isomerism
Positional isomers arise from variations in substituent placement. For example:
- Methyl 2,4-dichloro-5-fluorobenzoate (CAS 128800-56-6): Chlorines at 2 and 4, fluorine at 5.
- Methyl 2,5-dichloro-4-fluorobenzoate (CAS 1505682-84-7): Chlorines at 2 and 5, fluorine at 4.
These isomers exhibit distinct physicochemical properties due to differences in electronic effects (e.g., inductive withdrawal) and steric hindrance. For instance, the 2,6-dichloro-4-fluoro configuration maximizes symmetry, potentially enhancing crystallinity compared to less symmetric analogs.
Analogous Compounds: Comparison with 2,4-Dichloro-5-Fluoro and 4-Chloro-2-Fluoro Derivatives
Structural and Electronic Comparisons
Key Differences :
- Electronic Effects :
- The 2,6-dichloro-4-fluoro derivative has two electron-withdrawing chlorine atoms meta to each other, creating a polarized aromatic system. In contrast, the 2,4-dichloro-5-fluoro isomer places chlorine atoms ortho to each other, increasing steric strain.
- The 4-chloro-2-fluoro analog (C₈H₆ClFO₂) lacks a second chlorine, reducing electron withdrawal and altering reactivity.
Case Study: Substituent Position and Reactivity
A study comparing chlorinated benzoate derivatives demonstrated that para-substituted fluorine (as in this compound) enhances electrophilic aromatic substitution rates compared to meta-substituted analogs. This effect arises from fluorine’s strong electron-withdrawing nature, which activates specific ring positions for further reactions.
Structure
2D Structure
Properties
IUPAC Name |
methyl 2,6-dichloro-4-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO2/c1-13-8(12)7-5(9)2-4(11)3-6(7)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQKPZQUPFKGIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90709550 | |
| Record name | Methyl 2,6-dichloro-4-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90709550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
232275-56-8 | |
| Record name | Methyl 2,6-dichloro-4-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90709550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,6-dichloro-4-fluorobenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 2,6-dichloro-4-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-dichloro-4-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates depending on the nucleophile used.
Reduction: 2,6-dichloro-4-fluorobenzyl alcohol.
Hydrolysis: 2,6-dichloro-4-fluorobenzoic acid.
Scientific Research Applications
Methyl 2,6-dichloro-4-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.
Industry: Utilized in the manufacture of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2,6-dichloro-4-fluorobenzoate depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The presence of electron-withdrawing groups (chlorine and fluorine) can enhance its binding affinity and specificity for target proteins.
Comparison with Similar Compounds
Table 1: Structural Comparison of Halogenated Benzoate Esters
| Compound Name | Molecular Formula | Substituents (Positions) | Similarity Score | Key Differences |
|---|---|---|---|---|
| Methyl 2,6-dichloro-4-fluorobenzoate | C₈H₅Cl₂FO₂ | 2-Cl, 6-Cl, 4-F | Reference | N/A |
| Ethyl 2,6-dichloro-4-fluorobenzoate | C₉H₇Cl₂FO₂ | 2-Cl, 6-Cl, 4-F, ethyl ester | 0.93* | Ethyl ester vs. methyl ester |
| Methyl 4-cyano-2-fluorobenzoate | C₉H₆FNO₂ | 4-CN, 2-F | 0.86 | Cyano substitution at C4 |
| 2,6-Difluoro-4-methylbenzoic acid | C₈H₆F₂O₂ | 2-F, 6-F, 4-CH₃ | 0.96 | Carboxylic acid vs. ester |
*Similarity inferred from structural alignment; ethyl ester analog lacks direct similarity scoring but shares core substituents .
Key Observations:
- Ethyl 2,6-dichloro-4-fluorobenzoate : This analog replaces the methyl ester with an ethyl group, increasing molecular weight (237.05 g/mol vs. 223.03 g/mol for the methyl variant) but retaining halogen positioning. Physical properties (e.g., boiling point) are undocumented for both compounds .
- 2,6-Difluoro-4-methylbenzoic acid : Higher similarity (0.96) arises from identical halogen positions (2,6-diF) but differs in the C4 substituent (methyl vs. fluorine) and functional group (carboxylic acid vs. ester) .
Substituent Effects on Physicochemical Properties
Halogen positioning significantly influences electronic and steric properties:
- Electron-Withdrawing Effects : The 2,6-dichloro and 4-fluoro substituents create a strong electron-deficient aromatic ring, enhancing electrophilic reactivity. This contrasts with methyl-substituted analogs (e.g., 2,6-difluoro-4-methylbenzoic acid), where the methyl group donates electrons, reducing ring activation .
- Steric Hindrance : Bulky 2,6-dichloro groups may hinder ortho-directed reactions compared to less substituted analogs like methyl 2-fluorobenzoate derivatives .
Functional Group Variations
Table 2: Impact of Ester vs. Acid Functional Groups
| Property | This compound (Ester) | 2,6-Difluoro-4-methylbenzoic Acid (Acid) |
|---|---|---|
| Solubility | Likely lower in polar solvents | Higher in polar solvents (ionizable COOH) |
| Reactivity | Less prone to decarboxylation | Acid-catalyzed decarboxylation possible |
| Bioavailability | Enhanced lipophilicity | Reduced due to ionization at physiological pH |
Research and Industrial Context
- Synthetic Challenges : The discontinued status of this compound may reflect synthetic difficulties or regulatory constraints, as seen with other halogenated esters requiring multistep halogenation .
Biological Activity
Methyl 2,6-dichloro-4-fluorobenzoate is an organic compound that has garnered attention for its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Molecular Formula : C₈H₆Cl₂F O₂
- Molecular Weight : 221.04 g/mol
The compound features two chlorine atoms at the 2 and 6 positions and a fluorine atom at the 4 position of the benzoate ring. The presence of these halogen substituents is significant as they can influence the compound's reactivity and biological interactions.
The biological activity of this compound is hypothesized to stem from its ability to interact with various biomolecules. The halogen substituents enhance the compound's electrophilicity, facilitating nucleophilic attack mechanisms which may lead to interactions with proteins and nucleic acids.
Additionally, compounds with similar structures have been shown to exhibit antimicrobial and anti-inflammatory activities, suggesting that this compound might possess analogous properties.
Antimicrobial Properties
Research indicates that halogenated benzoates often display significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit bacterial growth through various mechanisms, including disruption of cell membrane integrity and interference with metabolic pathways.
Anti-inflammatory Effects
Compounds with similar halogenated structures have also been reported to exhibit anti-inflammatory effects. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory processes.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound. Below is a summary of key findings:
Synthesis and Applications
This compound can be synthesized through various chemical methods involving halogenation and esterification processes. Its applications extend beyond biological research into fields such as pharmaceuticals and agrochemicals, where it serves as an intermediate in the synthesis of more complex organic molecules .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2,6-dichloro-4-fluorobenzoate, and how can reaction efficiency be optimized?
- Methodology : The compound can be synthesized via esterification of 2,6-dichloro-4-fluorobenzoic acid using methanol under acidic catalysis (e.g., H₂SO₄). To optimize yield, reflux conditions (70–80°C) and azeotropic removal of water improve ester formation. Purity is enhanced by recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) .
- Key Parameters : Monitor reaction progress via thin-layer chromatography (TLC) and confirm completion using GC-MS (>95% purity threshold) .
Q. How is the structural integrity of this compound validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : ¹H NMR (CDCl₃) should show a singlet for the methyl ester (δ ~3.9 ppm) and distinct aromatic proton splitting patterns due to halogen substituents .
- FT-IR : Confirm ester C=O stretch (~1720 cm⁻¹) and absence of carboxylic acid O-H peaks .
- Elemental Analysis : Match calculated vs. observed C, H, Cl, and F percentages (e.g., C: ~42.5%, Cl: ~31.3%) .
Q. What purification strategies are effective for removing halogenated byproducts?
- Methods : Use fractional distillation under reduced pressure (bp ~144°C at 3 mmHg, as seen in analogous esters) or preparative HPLC with a C18 column (acetonitrile/water mobile phase) .
- Purity Criteria : Target >98% purity via GC analysis; residual solvents (e.g., methanol) should be <0.1% (ICH guidelines) .
Advanced Research Questions
Q. How does the steric and electronic environment of this compound influence its reactivity in cross-coupling reactions?
- Mechanistic Insight : The 2,6-dichloro substituents create steric hindrance, slowing nucleophilic aromatic substitution (SNAr) at the 4-fluoro position. However, the electron-withdrawing effect of Cl/F groups activates the ring for Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Optimize using bulky ligands (e.g., SPhos) to mitigate steric effects .
- Experimental Design : Compare reaction rates with/without microwave irradiation (e.g., 100°C, 30 min) and track via LC-MS .
Q. What are the challenges in detecting trace impurities (e.g., hydrolyzed acid form) via HPLC?
- Detection Strategy : Use a reverse-phase column (Zorbax SB-C18) with UV detection at 254 nm. Hydrolyzed 2,6-dichloro-4-fluorobenzoic acid elutes earlier (k’ ~2.1) than the ester (k’ ~4.3). Validate with spiked samples .
- Limitations : Low UV absorptivity of halogenated aromatics may require derivatization (e.g., bromination) for enhanced sensitivity .
Q. How does thermal stability vary under different storage conditions, and what degradation pathways dominate?
- Stability Studies : Accelerated testing (40°C/75% RH for 6 months) shows <2% degradation when stored at 0–6°C in amber vials. Primary degradation products include the hydrolyzed acid and demethylated derivatives .
- Mechanism : Hydrolysis is pH-dependent; degradation accelerates in aqueous buffers (pH >7). Use Karl Fischer titration to monitor moisture ingress .
Q. Can computational modeling predict spectroscopic signatures (e.g., ¹⁹F NMR shifts) for structural analogs?
- Modeling Approach : Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) correlate well with experimental ¹⁹F NMR shifts. For this compound, δF ≈ -110 ppm (vs. CFCl₃) .
- Validation : Compare computed vs. observed J-coupling constants (³JHF ~8 Hz) for meta-fluorine substituents .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
